D-Ascorbic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-ascorbic acid can be achieved through several methods. One common approach involves the chemical conversion of D-glucose. The process typically includes the following steps:
Hydrogenation of D-glucose to D-sorbitol: This step uses a nickel catalyst under high temperature and pressure.
Microbial oxidation of D-sorbitol to D-sorbose: This step employs microorganisms such as Acetobacter species.
Chemical oxidation of D-sorbose to this compound: This step involves the use of oxidizing agents like potassium permanganate or platinum catalysts.
Industrial Production Methods: The industrial production of this compound often follows the Reichstein process, which combines chemical and microbial methods. This process was developed in the 1930s and remains a cornerstone of ascorbic acid production . Modern variations of this process may include biotechnological advancements to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions: D-ascorbic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to dehydroascorbic acid.
Reduction: It can act as a reducing agent, donating electrons to other molecules.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, molecular oxygen, and platinum catalysts.
Reducing Agents: Hydrogen gas in the presence of a nickel catalyst.
Acidic Conditions: Many reactions involving this compound require acidic conditions, often provided by hydrochloric acid.
Major Products:
Dehydroascorbic Acid: Formed through oxidation.
Various Derivatives: Depending on the specific reaction conditions and reagents used.
Scientific Research Applications
D-ascorbic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of D-ascorbic acid involves its ability to donate electrons, making it an effective reducing agent. It can neutralize reactive oxygen species and other free radicals, thereby protecting cells from oxidative damage . In the presence of metal ions, this compound can also catalyze the hydroxylation of various substrates, contributing to its antioxidant properties .
Comparison with Similar Compounds
L-ascorbic acid: The biologically active form of vitamin C, essential for human health.
D-isoascorbic acid: Another stereoisomer with similar chemical properties but different biological activity.
L-isoascorbic acid: Similar to L-ascorbic acid but with different stereochemistry.
Comparison:
Biological Activity: L-ascorbic acid is biologically active and essential for human health, while D-ascorbic acid lacks significant biological activity.
Chemical Properties: Both D- and L-ascorbic acids share similar chemical properties, such as their ability to act as reducing agents and antioxidants.
Properties
Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia. | |
CAS No. |
10504-35-5 |
Molecular Formula |
C6H8O6 |
Molecular Weight |
176.12 g/mol |
IUPAC Name |
(2S)-2-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m1/s1 |
InChI Key |
CIWBSHSKHKDKBQ-MVHIGOERSA-N |
SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O |
Isomeric SMILES |
C([C@H]([C@H]1C(=C(C(=O)O1)O)O)O)O |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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